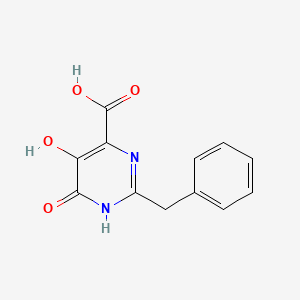

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid

Description

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a benzyl substituent at position 2 and dihydroxy groups at positions 5 and 6 of the pyrimidine ring. Its structure combines a carboxylic acid moiety with hydroxyl groups, enabling hydrogen bonding and metal chelation, which are critical for interactions with biological targets such as viral polymerases . This compound belongs to a class of diketoacid (DKA) replacements developed to overcome instability issues in early antiviral candidates while retaining inhibitory activity .

Properties

IUPAC Name |

2-benzyl-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFDSUVIQPBLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715936 | |

| Record name | 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878649-59-3 | |

| Record name | 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with hydroxyl groups at the 5 and 6 positions and a carboxylic acid group at the 4 position, along with a benzyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 246.22 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can be attributed to the presence of hydroxyl groups that scavenge free radicals.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. The IC value for COX-2 inhibition was reported to be comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, although further research is needed to establish its efficacy and mechanisms of action.

Synthesis Methods

Various synthetic pathways have been employed to produce this compound. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes and amines in the presence of catalysts.

- Functional Group Modifications : Modifying existing pyrimidine derivatives to introduce hydroxyl and carboxylic acid groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes the SAR findings:

| Compound Name | Molecular Formula | Biological Activity | Key Structural Features |

|---|---|---|---|

| This compound | CHNO | Antioxidant, anti-inflammatory | Hydroxyl groups at positions 5 and 6 |

| 2-(Benzyl(methyl)amino)methyl-pyridine-4-carboxylic acid | CHNO | Antimicrobial, anticancer | Amino group enhances activity |

| 4-(Benzyloxy)-pyrimidine-5-carboxylic acid | CHNO | Potential antiviral effects | Benzyloxy group increases solubility |

Case Studies

- In Vitro Studies : Research conducted on cell lines demonstrated that this compound significantly reduced inflammatory markers compared to untreated controls. The results indicated a dose-dependent response in COX inhibition .

- Animal Models : In vivo studies using carrageenan-induced paw edema models showed that administration of this compound resulted in a marked reduction of edema comparable to standard anti-inflammatory treatments .

- Antimicrobial Testing : Preliminary tests against various bacterial strains indicated potential antimicrobial activity; however, further investigations are required to elucidate the specific mechanisms involved.

Scientific Research Applications

Introduction to 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid

This compound (CAS No. 878649-59-3) is a pyrimidine derivative that has gained attention in various fields of scientific research. This compound exhibits a range of biological activities, making it a subject of interest for medicinal chemistry, pharmacology, and biochemistry.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of pyrimidine compounds for their ability to inhibit cancer cell proliferation. The results suggested that modifications to the pyrimidine structure could enhance anticancer activity, indicating that 2-benzyl derivatives may offer similar benefits .

Antioxidant Properties

Research has shown that this compound may possess antioxidant properties, which are crucial in combating oxidative stress linked to various diseases, including neurodegenerative disorders.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests potential applications in neuroprotection and treatment of conditions such as Alzheimer's disease .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibitors are vital in drug development as they can modulate biochemical processes.

Case Study: Inhibition of Cyclooxygenase (COX)

Research indicated that certain derivatives of this compound exhibited COX inhibition, which is significant for developing anti-inflammatory drugs. The structure-activity relationship (SAR) studies provided insights into how modifications could enhance efficacy against inflammation .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities.

Case Study: Synthesis of Hybrid Molecules

A recent publication outlined the synthesis of hybrid molecules combining this pyrimidine derivative with other pharmacophores. These hybrids displayed improved biological activities compared to their individual components, showcasing the versatility of this compound in drug design .

Comparison with Similar Compounds

Key Compounds for Comparison

2-(3,4-Dichlorobenzyl)-5,6-dihydroxy-pyrimidine-4-carboxylic acid (ON1)

2-Chloro-6-methylpyrimidine-4-carboxylic acid

Table 1: Structural and Functional Comparison

Pharmacokinetic and Toxicity Profiles

- Toxicity: The absence of electron-withdrawing groups (e.g., Cl in ON1) reduces hepatotoxicity risk.

Preparation Methods

Procedure

- Starting material : 2-Butenedioic acid derivative (CAS: 878650-03-4).

- Conditions :

Key Data

| Step | Reagents/Conditions | Yield (Intermediate) | Reference |

|---|---|---|---|

| Cyclization | Xylene, 6 h, reflux | 0.35 g (35%) | |

| Ester hydrolysis | NaOH/H₂O or HCl/EtOH | Not reported |

Multicomponent Condensation Reactions

Pyrimidine cores are often synthesized via condensation of aldehydes, amines, and active methylene compounds. For the benzyl-substituted variant, benzylamine or benzaldehyde could serve as precursors.

Example Pathway

- Reactants : Benzaldehyde, barbituric acid, and aminopyrimidine.

- Conditions : Reflux in ethanol (acid- or base-catalyzed).

Key Features

Functional Group Interconversion

Chloropyrimidine intermediates (e.g., 2-amino-4,6-dichloropyrimidine) can undergo substitution with benzylthiol or benzylamine, followed by oxidation and hydrolysis.

Steps

- Chlorination : 2-Amino-4,6-dihydroxypyrimidine treated with POCl₃/DMA (mole ratio 3.4:1, 55–68°C).

- Benzylation : Nucleophilic substitution with benzyl Grignard or benzylamine.

- Oxidation/Hydrolysis : Convert thioether or amine groups to hydroxyl and carboxylic acid groups.

Challenges

Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | High specificity for ester intermediate | Low yield; requires hydrolysis step |

| Multicomponent | Modular, one-pot synthesis | Limited literature for benzyl variant |

| Functional group swap | Flexible substituent introduction | Multi-step, complex purification |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid, and what are common challenges in its purification?

- Methodology : The compound is typically synthesized via cyclization of substituted pyrimidine precursors under acidic or basic conditions. For example, fused pyrimidine derivatives are often prepared using condensation reactions between benzyl-substituted amines and carbonyl intermediates . Common purification challenges include removing polar byproducts (e.g., unreacted dihydroxy precursors) and achieving high purity. Techniques like recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (with C18 columns and 0.1% TFA in acetonitrile/water gradients) are recommended .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodology : Follow SDS guidelines: store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. For spills, neutralize with sodium bicarbonate and collect using absorbent materials. Avoid aqueous solutions due to potential hydrolysis; instead, dissolve in anhydrous DMSO or DMF for biological assays .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C in DMSO-d₆) to confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm; dihydroxy groups as broad singlets).

- HPLC-UV (λ = 254 nm) with >95% purity thresholds.

- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M-H]⁻ at m/z ~289) .

Advanced Research Questions

Q. How can solvent effects influence the reactivity of the dihydroxy and carboxylic acid groups in this compound?

- Methodology : Solvent polarity and hydrogen-bonding capacity significantly impact reaction kinetics. For example, in hydroxylic solvents (e.g., methanol), intramolecular H-bonding between the 5,6-dihydroxy groups and the carboxylic acid moiety can stabilize intermediates, slowing esterification. Compare rate constants (k) in aprotic solvents (e.g., DMF) versus protic solvents using stopped-flow UV-Vis spectroscopy. Computational modeling (DFT) can further elucidate solvent interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodology : Systematically control variables:

- Assay conditions : Test across pH ranges (5–8) and serum concentrations (e.g., 0–10% FBS).

- Strain specificity : Use standardized microbial strains (ATCC) and minimum inhibitory concentration (MIC) protocols.

- Metabolic stability : Pre-incubate the compound in liver microsomes to assess degradation rates. Conflicting data may arise from differences in bacterial efflux pump expression or compound solubility .

Q. How can researchers optimize the synthesis of metal-organic frameworks (MOFs) using this compound as a ligand?

- Methodology : The carboxylic acid group enables coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Optimize MOF synthesis by:

- Solvothermal conditions : Vary temperatures (80–120°C) and solvent ratios (DMF/water).

- Linker ratio : Adjust stoichiometry (ligand:metal = 1:1 to 1:3).

- Post-synthetic modification : Functionalize the benzyl group with halogens to enhance porosity. Characterize using PXRD and BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.